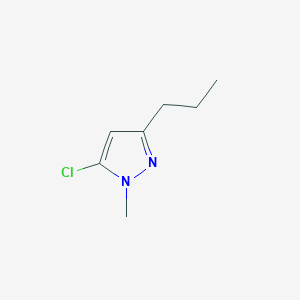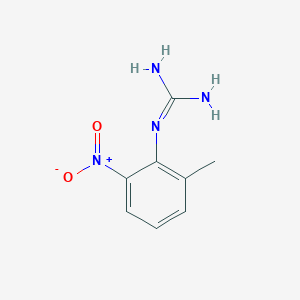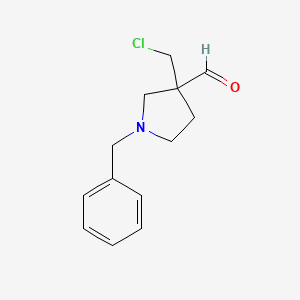
5-(4-Propoxyphenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Propoxyphenyl)pentanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of pentanoic acid, featuring a propoxyphenyl group attached to the fifth carbon of the pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propoxyphenyl)pentanoic acid typically involves the reaction of 4-propoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
5-(4-Propoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-Propoxyphenyl)pentanal, while reduction could produce 5-(4-Propoxyphenyl)pentanol.
科学研究应用
5-(4-Propoxyphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(4-Propoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the aromatic ring.
Diphenolic acid: Another derivative of pentanoic acid with two phenolic groups, used as a replacement for bisphenol A.
Uniqueness
5-(4-Propoxyphenyl)pentanoic acid is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
5-(4-propoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-2-11-17-13-9-7-12(8-10-13)5-3-4-6-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) |
InChI 键 |
VGDAUOCXPLALLB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)



![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)
![7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)

![2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one](/img/structure/B15334400.png)

![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)
